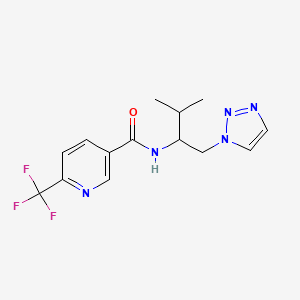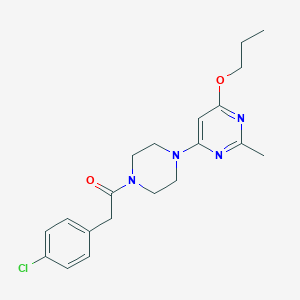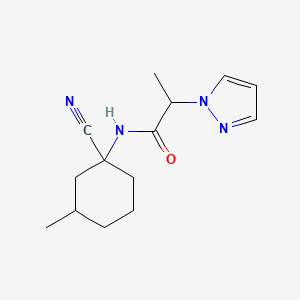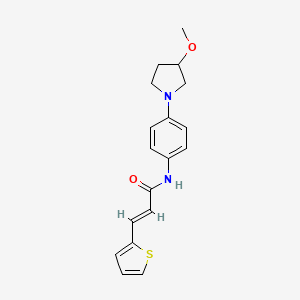![molecular formula C18H18N2O4 B2600808 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione CAS No. 111904-37-1](/img/structure/B2600808.png)
7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione” has the CAS Number 111904-37-1 . It has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O4/c21-17-13-5-1-3-7-15 (13)23-11-10-20-18 (22)14-6-2-4-8-16 (14)24-12-9-19-17/h1-8H,9-12H2, (H,19,21) (H,20,22) . This code provides a textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Palladium Complexes
This compound has been studied in coordination chemistry due to its unique macrocyclic structure. Specifically, it forms complexes with palladium(II). One notable study investigated the structure and dynamic behavior of palladium(II) complexes formed from trans-N2S2 macrocyclic ligands. The compound L1 (7,8,17,18-tetrahydro-6H, 16H-dibenzo[g,o][1,9,5,13]dithiadiazacyclohexadecine) exists as an equilibrium mixture of two diastereomers in solution, observable by ^13C NMR. These diastereomers interconvert at elevated temperatures, with a Gibbs activation energy (ΔG‡) of 63.3 kJ mol⁻¹ at 288 K. X-ray crystallography revealed the meso diastereomer’s distorted square-planar geometry around the palladium atom .
Catalysis and Buchwald-Hartwig Cross Coupling
The compound’s unique structure makes it a suitable ligand for various catalytic reactions. For instance, it can be employed in Buchwald-Hartwig cross-coupling reactions. Researchers have explored its use in promoting efficient C-N bond formation, facilitating the synthesis of valuable organic compounds .
Organic Synthesis and Suzuki-Miyaura Coupling
In organic synthesis, this compound has found application in Suzuki-Miyaura coupling reactions. By serving as a ligand, it enables the cross-coupling of aryl or heteroaryl boronic acids with aryl halides, leading to biaryl products. This method is widely used for constructing complex organic molecules .
Transition Metal-Catalyzed Reactions
The compound’s macrocyclic framework allows it to participate in various transition metal-catalyzed reactions. Notably, it has been investigated in Stille coupling, Sonogashira coupling, Negishi coupling, and Heck coupling reactions. These transformations enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .
Materials Science and Supramolecular Chemistry
Given its intriguing macrocyclic architecture, this compound could also find applications in materials science and supramolecular chemistry. Researchers may explore its self-assembly properties, host-guest interactions, or potential as a building block for functional materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,13-dioxa-5,16-diazatricyclo[16.4.0.07,12]docosa-1(22),7,9,11,18,20-hexaene-6,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17-13-5-1-3-7-15(13)23-11-10-20-18(22)14-6-2-4-8-16(14)24-12-9-19-17/h1-8H,9-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSHWBLMSZSDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)

![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)


![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)